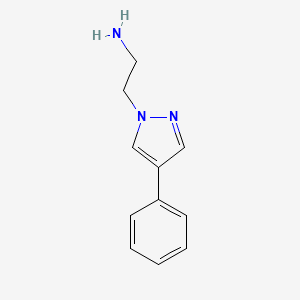

1-(2-Aminoethyl)-4-phenyl-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental heterocyclic scaffold in organic chemistry. globalresearchonline.netorientjchem.org Its unique structural and electronic properties have made it a privileged motif in the design and synthesis of a vast array of functional molecules. researchgate.netmdpi.com The presence of two nitrogen atoms imparts both acidic and basic characteristics to the ring system, allowing for diverse chemical modifications and interactions. orientjchem.org

Pyrazole and its derivatives are recognized for their broad spectrum of biological activities, which has led to their extensive use in medicinal chemistry and drug discovery. researchgate.netnih.gov They are integral components of numerous pharmaceuticals, agrochemicals, and dyes. globalresearchonline.netorientjchem.org The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has cemented the pyrazole heterocycle as a critical building block in the development of new chemical entities with tailored functions. researchgate.netmdpi.com

The synthetic accessibility and diverse reactivity of pyrazoles have also contributed to their prominence in academic research. globalresearchonline.net A multitude of synthetic methodologies have been developed for the construction and functionalization of the pyrazole core, facilitating the creation of extensive compound libraries for screening and optimization. researchgate.netmdpi.com

Overview of 1-(2-Aminoethyl)pyrazole Scaffolds in Medicinal Chemistry Contexts

Within the broad family of pyrazole derivatives, the 1-(2-aminoethyl)pyrazole scaffold has garnered considerable attention in the field of medicinal chemistry. mdpi.commdpi.com This particular arrangement features a flexible aminoethyl side chain at the N1 position of the pyrazole ring, a structural feature that can significantly influence the molecule's interaction with biological targets. The primary amine group can act as a key hydrogen bond donor and acceptor, as well as a site for further chemical modification to modulate properties such as solubility and bioavailability.

The incorporation of the 1-(2-aminoethyl) moiety introduces a basic center, which can be crucial for forming salt forms of drug candidates, thereby improving their pharmaceutical properties. This scaffold has been explored in the design of various biologically active agents, leveraging the combination of the rigid pyrazole core and the flexible, functionalized side chain. mdpi.com The distance and orientation of the amino group relative to the pyrazole ring can be systematically varied to probe the structure-activity relationships (SAR) of new compounds. mdpi.com

Rationale for Scholarly Investigation of 1-(2-Aminoethyl)-4-phenyl-pyrazole Architectures

The specific architecture of this compound combines the key features of the 1-(2-aminoethyl)pyrazole scaffold with a phenyl substituent at the 4-position of the pyrazole ring. This strategic combination is the focus of significant academic interest for several reasons.

The investigation of this particular architecture allows researchers to systematically explore how the interplay between the aminoethyl side chain and the phenyl substituent affects biological activity. By synthesizing and evaluating a series of analogs with modifications to either the phenyl ring or the aminoethyl chain, chemists can elucidate detailed structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHYCKWIGFBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Aminoethyl 4 Phenyl Pyrazole and Analogues

Established Synthetic Pathways for Pyrazole (B372694) Core Formation

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its synthesis is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. nih.gov The most common approaches involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.it

Cyclocondensation reactions are the cornerstone of pyrazole synthesis. The most classic and widely used method is the Knorr pyrazole synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. nih.govbeilstein-journals.org This reaction provides a direct route to the pyrazole core, with the substitution pattern on the final product being determined by the substituents on the starting materials.

Key precursors for pyrazole synthesis via cyclocondensation include:

1,3-Dicarbonyl Compounds: These react with hydrazines to form the pyrazole ring directly. mdpi.comnih.gov

α,β-Unsaturated Carbonyl Compounds (e.g., chalcones): The reaction of these precursors with hydrazines typically yields pyrazoline intermediates, which then require an oxidation step to form the aromatic pyrazole ring. mdpi.comnih.gov

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a long-established method, though it can sometimes lead to mixtures of regioisomers. mdpi.com

β-Enaminones: These compounds, which can be generated in situ from 1,3-dicarbonyls, also react with hydrazines to furnish substituted pyrazoles. nih.govmdpi.com

The reactivity of the pyrazole ring itself is influenced by its substituents. The ring is considered a π-excessive system, making it reactive towards electrophiles, particularly at the C4 position if it is unsubstituted. chim.it

To improve efficiency and reduce waste, one-pot synthetic strategies and multicomponent reactions (MCRs) have been developed for pyrazole synthesis. nih.govbeilstein-journals.org These methods combine multiple reaction steps into a single procedure without isolating intermediates, offering advantages in terms of operational simplicity and time savings. edu.krd

For instance, 1,3,5-substituted pyrazoles can be synthesized in a one-pot reaction where a 1,3-dicarbonyl compound is generated in situ and immediately reacted with a hydrazine. beilstein-journals.orgnih.gov Another approach involves the in-situ generation of hydrazones from β-ketoesters, which then undergo intramolecular condensation to form the pyrazole ring. nih.govbeilstein-journals.org The use of ionic liquids as recyclable "green" solvents has also been explored for the one-pot cyclocondensation of 1,3-dicarbonyls with phenyl hydrazines at room temperature. jocpr.com Such strategies are highly valuable for creating libraries of substituted pyrazoles for various applications. acs.org

Introduction and Functionalization of the 2-Aminoethyl Moiety

Once the 4-phenyl-pyrazole core is formed, the next critical step is the introduction of the 2-aminoethyl side chain at the N1 position. This is typically achieved through N-alkylation followed by functional group transformation.

N-alkylation is a straightforward method for functionalizing the pyrazole ring. researchgate.netmdpi.com For the synthesis of 1-(2-aminoethyl)-4-phenyl-pyrazole, direct alkylation with 2-chloroethylamine can be performed, often under phase-transfer catalysis conditions. researchgate.net However, a more common and controlled approach involves alkylation with a precursor molecule, such as chloroacetonitrile (Cl-CH₂-CN), to introduce a cyanomethyl group (-CH₂-CN). bioorganica.com.ua This method avoids potential side reactions associated with the free amino group of 2-chloroethylamine.

The alkylation of an NH-pyrazole with an alkylating agent like chloroacetonitrile typically proceeds in the presence of a base (e.g., cesium carbonate) in a suitable solvent (e.g., acetonitrile). bioorganica.com.ua For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, with the product distribution often being controlled by steric factors. mdpi.com Enzymatic methods using engineered enzymes have also been developed for highly regioselective N-alkylation of pyrazoles, offering a biocatalytic alternative to traditional chemical methods. nih.gov

The final step in forming the 2-aminoethyl side chain is the reduction of the nitrile group in the 1-(cyanomethyl)-4-phenyl-pyrazole intermediate. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed. bioorganica.com.ua

The choice of reducing agent can significantly impact the yield and purity of the final amine product. A study on the reduction of cyanomethyl derivatives of pyrazolo[4,3-c]pyrazoles compared several common methods. bioorganica.com.ua The borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in tetrahydrofuran (THF) was found to be the most effective method, providing the desired 2-aminoethyl derivatives in high yields (>90%). bioorganica.com.ua Other reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride in the presence of cobalt chloride also effected the reduction, but often in lower yields. bioorganica.com.ua

| Reducing Agent | Conditions | Outcome/Yield | Reference |

|---|---|---|---|

| Borane-dimethyl sulfide complex (BH₃·SMe₂) | Tetrahydrofuran (THF) | High yield (>90%), considered the best method | bioorganica.com.ua |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Effective, but may result in lower yields than BH₃·SMe₂ | bioorganica.com.ua |

| Sodium borohydride / Cobalt chloride | Methanol | Lower yields compared to the borane complex method | bioorganica.com.ua |

| Hydrogen / Raney Nickel | 20 atm | Investigated as a potential reduction method | bioorganica.com.ua |

Strategies for Phenyl Substituent Integration at the Pyrazole 4-Position

Introducing the phenyl group specifically at the C4 position of the pyrazole ring is a crucial aspect of the synthesis. This can be accomplished either by using a starting material that already contains the phenyl group in the correct position or by functionalizing a pre-formed pyrazole ring.

One synthetic methodology involves starting from inexpensive phenylacetic acid to synthesize a 4-phenylpyrazole intermediate, which is then further functionalized. rsc.org This approach builds the heterocyclic system around the pre-existing phenyl-containing fragment.

Alternatively, modern cross-coupling reactions provide a powerful tool for C-H functionalization. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating carbon-carbon bonds. rsc.org This reaction can be used to introduce a phenyl group at the C4 position of a pyrazole ring that has been pre-functionalized with a suitable leaving group, such as a halogen (e.g., iodine or bromine). rsc.orgresearchgate.net For example, a 4-iodopyrazole derivative can be coupled with phenylboronic acid in the presence of a palladium catalyst to yield the desired 4-phenyl-pyrazole. rsc.orgresearchgate.net This strategy offers flexibility, allowing for the late-stage introduction of the phenyl substituent.

General Synthetic Considerations and Adaptations for Specific Pyrazole Analogues

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, owing to the significant role of the pyrazole nucleus in various applications. mdpi.comnih.gov A multitude of synthetic strategies have been developed over the years, allowing for the creation of a wide array of pyrazole analogues with diverse substitution patterns. nih.govresearchgate.net General synthetic approaches can be broadly categorized and are often adapted to achieve specific substitution patterns, such as those found in this compound and its analogues.

Key synthetic strategies for the pyrazole core include:

Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is one of the most fundamental and widely used methods for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. mdpi.com The reaction involves a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The choice of substituents on both the hydrazine and the dicarbonyl compound directly dictates the substitution pattern of the final pyrazole product. For example, using a substituted phenylhydrazine can introduce an aryl group at the N1 position. mdpi.com

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne or alkene. nih.govresearchgate.net Nitrile imines, often generated in situ from hydrazonoyl halides, react with dipolarophiles to form the pyrazole or pyrazoline ring. researchgate.netorganic-chemistry.org This approach offers a high degree of regioselectivity in many cases.

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the pyrazole ring. researchgate.netnih.gov They are highly efficient and allow for the rapid generation of diverse libraries of pyrazole derivatives.

Functionalization of Pre-existing Pyrazole Rings: Once the pyrazole core is formed, further modifications can be made. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then be used for further derivatization. nih.gov Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl groups, such as the phenyl group at the C4 position, by coupling a 4-halopyrazole or a pyrazole-4-boronic acid derivative with a suitable partner. google.comrsc.org

Adaptations for Specific Analogues

The synthesis of specifically substituted pyrazoles like this compound requires a combination of ring formation and subsequent functionalization, or the use of appropriately substituted precursors.

Introduction of the N1-Substituent: The 1-(2-aminoethyl) group is typically introduced via N-alkylation of a pre-formed pyrazole ring. researchgate.net This is a straightforward method for synthesizing N-substituted pyrazole derivatives. The reaction involves treating the pyrazole with an alkylating agent containing the desired functional group. For the synthesis of 1-(2-aminoethyl)pyrazoles, an N-protected 2-haloethylamine, such as 2-bromoethylamine hydrobromide or N-(2-bromoethyl)phthalimide, is often used, followed by deprotection. bioorganica.com.ua The use of phase-transfer catalysis (PTC) can enhance the efficiency of this alkylation, especially in heterogeneous reaction mixtures, by facilitating the transfer of reactants between phases. researchgate.net Depending on the acidity of the pyrazole substrate, the alkylation process may need optimization, such as using an excess of the alkylating agent. researchgate.net

Introduction of the C4-Phenyl Substituent: The 4-phenyl group can be incorporated in several ways. One approach is to start with a precursor that already contains the phenyl group at the appropriate position, such as a 2-phenyl-1,3-dicarbonyl compound, and then perform the cyclocondensation with hydrazine. A more versatile method involves the functionalization of a C4-unsubstituted or C4-halogenated pyrazole. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, reacting a 4-iodopyrazole or pyrazole-4-boronic acid pinacol ester with phenylboronic acid or a bromobenzene, respectively, in the presence of a palladium catalyst. google.comrsc.org

The following tables summarize various synthetic adaptations for preparing different pyrazole analogues.

| Starting Material | Reagents & Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrazole | 2-Chloroethylamine, NaOH, Phase-Transfer Catalyst | 1-(2-Aminoethyl)pyrazole | N-alkylation under phase-transfer catalysis to introduce the aminoethyl group. | researchgate.net |

| 1,3-Diketone | Arylhydrazine | 1-Aryl-3,5-disubstituted pyrazole | Classic Knorr synthesis for N-aryl pyrazoles. | mdpi.com |

| Hydrazone | POCl3/DMF (Vilsmeier-Haack) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | Formylation at the C4 position for further functionalization. | nih.gov |

| 1-Alkyl-1,4-dihydropyrazolo[4,3-c]pyrazole | Chloroacetonitrile, followed by reduction with Borane-dimethyl sulfide complex | 2-Aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles | Introduction of an aminoethyl group via a two-step sequence of cyanoethylation and reduction. | bioorganica.com.ua |

| Starting Material | Reagents & Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrazole-4-boronic acid pinacol ester | Bromobenzene, PdCl2, K2CO3, Phase-Transfer Catalyst, DMF, 130°C | 4-Phenyl-pyrazole | Suzuki-Miyaura coupling to introduce a phenyl group at C4. | google.com |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid, Pd catalyst, water | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Suzuki-Miyaura cross-coupling on a functionalized pyrazole core. | rsc.org |

| N-(tetrahydropyran-2-yl)-4-phenylpyrazole | Lithiation followed by reaction with an electrophile (e.g., DMF) | 3- and/or 5-functionalized 4-phenyl-1H-pyrazoles | Direct functionalization of the C3/C5 positions of a pre-formed 4-phenylpyrazole. | rsc.org |

Structure Activity Relationship Sar Studies of 1 2 Aminoethyl 4 Phenyl Pyrazole Analogues

Influence of Substitutions on the Aminoethyl Side Chain

The aminoethyl side chain at the N1 position of the pyrazole (B372694) ring is a critical determinant of biological activity. Its length, branching, and the nature of the terminal amino group can significantly impact the potency and selectivity of the compounds.

Studies on related heterocyclic structures, such as 2-phenylquinolines, have demonstrated the importance of the side chain's position and composition. For instance, the antitumor activity of 2-phenylquinoline (B181262) derivatives with an (2-aminoethyl)aminomethyl group is highly dependent on its attachment point to the aromatic system. The activity profile was found to be in the order of 8- > 7- > 4- ~ 6- ~ 4'- substituted isomers, which correlates with their DNA binding ability. nih.gov This suggests that the spatial orientation of the aminoethyl-containing side chain is crucial for target interaction. nih.gov

While direct SAR data on substitutions on the aminoethyl side chain of 1-(2-Aminoethyl)-4-phenyl-pyrazole is specific to proprietary research, general principles can be inferred. The basicity of the terminal amine is often key for forming salt bridges or hydrogen bonds with biological targets. Modifications that alter this basicity, such as N-alkylation or acylation, are expected to have a profound effect on activity. Furthermore, the two-carbon linker is often optimal for spanning a specific distance within a binding pocket, and altering its length could disrupt favorable interactions.

Table 1: Inferred Impact of Aminoethyl Side Chain Modifications

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| N-Methylation | Variable | May increase lipophilicity and cell permeability, but could also introduce steric hindrance. |

| N-Acetylation | Decrease | Neutralizes the basicity of the terminal amine, preventing ionic interactions. |

| Chain Extension (e.g., aminopropyl) | Decrease | Alters the distance between the pyrazole core and the basic nitrogen, potentially disrupting optimal binding geometry. |

| Chain Branching | Decrease | Likely to introduce steric clashes within the binding site. |

Impact of Phenyl Ring Modifications at the Pyrazole 4-Position

The phenyl ring at the 4-position of the pyrazole is a major site for modification to tune the pharmacological profile of these analogues. Substituents on this ring can influence electronic properties, lipophilicity, and steric fit, thereby affecting potency and selectivity.

The nature and position of substituents on the phenyl ring are critical. For example, in a series of pyrazole derivatives, the presence of fluorine atoms at the para (17), meta (18), and ortho (19) positions of the phenyl ring was associated with antinociceptive effects. nih.gov In another study on anti-HIV phenylpyrazole derivatives, optimization led to a potent compound featuring a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group, indicating that complex biaryl substitutions can be highly favorable. nih.gov

The electronic effects of substituents are also significant. In one series of pyrazole-based inhibitors, strong electron-donating methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring resulted in more potent cytotoxicity. nih.gov Conversely, for other biological targets, electron-withdrawing groups may be preferred to enhance interactions. frontiersin.org A study on a nih.gov-shogaol derivative, 4F-phenyl pyrazole, demonstrated that a fluorine substituent on the phenyl ring contributed to potent anticancer activity against colorectal adenocarcinoma cells. scienceasia.org

Table 2: Effect of Phenyl Ring Substitution on Biological Activity

| Compound Class | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| Phenylpyrazole Analogues | para-, meta-, or ortho-Fluoro | Antinociceptive activity | nih.gov |

| Phenylpyrazole Anti-HIV Agents | 3',4'-dichloro-(1,1'-biphenyl)-3-yl | Six-fold increase in potency over lead compound | nih.gov |

| Pyrazole-based Anticancer Agents | 3,5-Dimethoxy | Potent cytotoxicity | nih.gov |

| 4F-phenyl pyrazole | 4-Fluoro | Reduced colorectal adenocarcinoma cell viability (IC50 of 9.7 µM) | scienceasia.org |

Effects of Pyrazole Ring Core Modifications on Activity and Selectivity

Modifications to the pyrazole ring itself, including the introduction of various substituents at other positions, can profoundly alter the biological activity and selectivity of the resulting analogues. The pyrazole core serves as a versatile scaffold for drug design. nih.govnih.govnih.govnih.govglobalresearchonline.netscispace.com

The substitution pattern on the pyrazole ring is a key determinant of the pharmacological profile. nih.gov For instance, the presence of an ester functionality at position 4 of the pyrazole ring was found to be essential for certain inhibitory activities, and its replacement with a nitrile group led to a loss of inhibition. nih.gov In another example, the introduction of an adamantyl residue to a 1,5-diaryl pyrazole resulted in higher anti-inflammatory activity. nih.gov

Furthermore, fusing the pyrazole ring with other heterocyclic systems can lead to potent compounds. Pyrazolo[4,3-c]quinoline derivatives have emerged as powerful anti-angiogenic agents. nih.gov The strategic placement of functional groups is also crucial. In a series of meprin inhibitors, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α. nih.gov The introduction of acidic moieties at the phenyl rings increased activity against meprin β but did not improve selectivity, leading to equipotent inhibition of both isoforms. nih.gov However, these acidic groups did enhance selectivity over other metalloproteases. nih.gov

Table 3: Impact of Pyrazole Core and Substituent Modifications

| Modification Type | Specific Example | Resulting Biological Profile | Reference |

|---|---|---|---|

| Substitution at Position 4 | Ester Group | Essential for activity against certain targets | nih.gov |

| Nitrile Group | Loss of inhibitory activity | nih.gov | |

| Substitution at Position 1/5 | Adamantyl Residue on 1,5-diaryl pyrazole | Enhanced anti-inflammatory activity | nih.gov |

| Ring Fusion | Pyrazolo[4,3-c]quinoline | Potent anti-angiogenic activity | nih.gov |

| Substitution at Position 3/5 | 3,5-Diphenyl | High inhibitory activity against meprin α | nih.gov |

| Introduction of acidic moieties to phenyl groups | Increased activity against meprin β; equipotent inhibition of meprin α and β | nih.gov |

Principles for Rational Design and Optimization of Biological Activity

The rational design and optimization of this compound analogues are guided by established medicinal chemistry principles, integrating SAR data with computational methods. frontiersin.orgnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. acs.org

A key principle is the use of structure-based design, which involves employing techniques like molecular docking to predict how analogues will bind to a specific biological target. frontiersin.orgnih.gov This allows for the design of compounds with improved interactions, such as enhanced hydrogen bonding or hydrophobic contacts. For example, a structure-based pharmacophore model was used to design novel amino-carboxylic based pyrazoles as protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.gov

Another critical aspect is the optimization of physicochemical properties. The introduction of specific functional groups can modulate properties like solubility, permeability, and metabolic stability. acs.org For instance, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity. acs.org Late-stage functionalization of complex molecules is also a valuable strategy in drug development. acs.org

Biological Activities and Mechanistic Investigations of 1 2 Aminoethyl 4 Phenyl Pyrazole Analogues in Vitro & Receptor/enzyme Focused

Receptor Binding and Modulation Studies

Analogues of 1-(2-Aminoethyl)-4-phenyl-pyrazole have been investigated for their ability to interact with various G-protein coupled receptors (GPCRs), demonstrating a range of binding affinities and functional activities.

The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of sleep-wake cycles and other physiological processes researchgate.net. Pyrazole (B372694) derivatives have emerged as a promising class of orexin receptor antagonists rsc.orgebi.ac.uknih.gov. Research in this area has led to the development of selective orexin-2 receptor antagonists (2-SORAs) rsc.orgnih.gov. For example, a preferred compound from one study displayed antagonist activity for the human OX1 and OX2 receptors with pA2 values of 8.22 and 9.07, respectively bioworld.com. The slow binding kinetics of some "dual" orexin receptor antagonists at both OX1R and OX2R suggest that their receptor occupancy in vivo may be more sustained than predicted by pharmacokinetic studies alone nih.gov.

The cannabinoid CB2 receptor is primarily expressed in the immune system and is a therapeutic target for inflammatory and tissue injury-related diseases nih.govnih.gov. Pyrazole-based scaffolds have been successfully utilized to develop potent and selective CB2R ligands nih.govsemanticscholar.orgrsc.org. One notable example is the tetra-substituted pyrazole CB2R full agonist, RNB-61, which demonstrates high potency and selectivity.

Table 1: Binding Affinities of RNB-61 for Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |

| RNB-61 | Human CB2R | 0.57 ± 0.03 | >6,800-fold |

| Human CB1R | 4,300 | ||

| Mouse CB2R | 1.33 ± 0.47 |

The data indicates that RNB-61 binds with high affinity to the human CB2 receptor and exhibits excellent selectivity over the CB1 receptor nih.gov. Such selective agonists are valuable tools for preclinical in vivo studies to explore the therapeutic potential of targeting the CB2 receptor nih.govnih.gov.

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are GPCRs that play crucial roles in various physiological processes nih.govacs.org. The pyrazole scaffold has been incorporated into ligands targeting these receptors. For instance, pyrazolo[3,4-d]pyridazine derivatives have been synthesized and evaluated as adenosine receptor antagonists nih.govacs.org. One such compound, a 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine, displayed notable affinity for the human A1 and A3 receptors.

Table 2: Binding Affinities of a Pyrazolo[3,4-d]pyridazine Analog for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 21 |

| A3 | 55 |

| A2B | 1,700 |

These findings highlight the potential of the pyrazole core in developing selective adenosine receptor modulators nih.govacs.org. Structure-affinity relationship studies of 2-pyrazolyl adenosine analogues have also provided insights into the structural requirements for high affinity at the A2A receptor subtype drugbank.com.

Enzyme Inhibition Profiling

Analogues of this compound have demonstrated inhibitory activity against a variety of enzymes, particularly kinases, which are critical regulators of cellular signaling pathways.

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes mdpi.com.

ROCK-II Inhibition: A novel class of potent and highly selective Rho kinase (ROCK-II) inhibitors features a pyrazole-phenyl scaffold. One compound from this series, SR-3677 (compound 5), exhibited an IC50 of approximately 3 nM in enzyme and cell-based assays nih.gov.

B-Raf Inhibition: Pyrazole derivatives have been investigated as inhibitors of B-Raf, a key protein kinase in the MAPK/ERK signaling pathway. One such derivative, compound 66, showed inhibitory activity against the V600E mutant of B-RAF kinase with an IC50 value of 330 nM nih.gov.

Bruton Kinase (BTK) Inhibition: While specific data for a 4-phenyl-pyrazole derivative against BTK was not found, the pyrazole moiety is a component of various reported BTK inhibitors, which are important therapeutic agents for B-cell malignancies researchgate.net.

EGFR Kinase Inhibition: The design of new pyrazole and pyrazolopyridine derivatives has led to the identification of dual inhibitors of EGFR and VEGFR-2, highlighting the versatility of the pyrazole scaffold in targeting receptor tyrosine kinases researchgate.net. High-affinity irreversible inhibitors of EGFR have also been developed, though specific IC50 values for pyrazole-containing analogues were not detailed in the provided search results huji.ac.il.

Other Kinase Inhibition: A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent inhibition against Janus kinase 2 and 3 (JAK2/3) and Aurora A/B kinases, with IC50 values in the nanomolar to low micromolar range nih.gov. For example, compound 10e from this series displayed IC50 values of 0.166 µM (JAK2), 0.057 µM (JAK3), 0.939 µM (Aurora A), and 0.583 µM (Aurora B) nih.gov.

Table 3: Kinase Inhibition Data for Selected Pyrazole Analogues

| Compound/Analogue | Target Kinase | IC50 |

| SR-3677 (Compound 5) | ROCK-II | ~3 nM |

| Compound 66 | V600E-B-RAF | 330 nM |

| Compound 10e | JAK2 | 0.166 µM |

| JAK3 | 0.057 µM | |

| Aurora A | 0.939 µM | |

| Aurora B | 0.583 µM |

Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular processes by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of these enzymes, particularly PDE3 and PDE4, can lead to anti-inflammatory, anti-asthmatic, and cardiotonic effects. nih.gov Pyrazole-based structures have emerged as a viable scaffold for developing potent and selective PDE inhibitors.

Structural optimization of pyrazolopyridine derivatives has led to the discovery of new, orally active PDE4 inhibitors. nih.gov Furthermore, a scaffold-based drug design approach, beginning with low-affinity screening and followed by high-throughput co-crystallography, successfully identified a family of potent PDE4 inhibitors based on a pyrazole carboxylic ester scaffold. mdpi.com This iterative process, involving detailed structural analysis of the inhibitor-enzyme complex, allowed for targeted chemical substitutions at three distinct sites on the pyrazole ring. mdpi.com This led to a significant, 4,000-fold increase in potency after just two rounds of chemical synthesis, demonstrating the robustness of this strategy for developing new PDE4 inhibitor candidates. mdpi.com

Efforts to modify ibudilast, a nonselective PDE inhibitor, involved replacing its isopropyl ketone group with a pyridazinone heterocycle. nih.gov Structure-activity relationship (SAR) studies on the resulting 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that PDE4 inhibition was strongly enhanced by adding a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group on the pyrazolopyridine ring. nih.gov These findings provide a basis for developing both potent PDE4-selective and dual PDE3/4-selective inhibitors derived from the pyrazole scaffold. nih.gov

Metalloprotease Inhibition (e.g., Meprin α and β)

Meprins α and β are zinc-dependent metalloproteases that have recently emerged as potential drug targets due to their involvement in diseases like cancer, fibrosis, and Alzheimer's disease. rsc.orgexcli.deresearchgate.net The development of potent and selective inhibitors is crucial for validating these enzymes as therapeutic targets. rsc.orgexcli.de

Starting from heteroaromatic scaffolds, research has focused on optimizing pyrazole-based structures to inhibit meprin α and/or β. rsc.orgexcli.de The 3,5-diphenylpyrazole (B73989) structure has shown high potency against meprin α, making the pyrazole scaffold particularly suitable for structural modifications. excli.de SAR exploration led to the development of potent pan-meprin inhibitors as well as highly active and selective inhibitors of meprin α over meprin β. rsc.orgexcli.denih.gov

Docking studies suggest that these inhibitors interact with the enzyme's active site, with one phenyl substituent oriented towards the S1' subsite. rsc.orgexcli.de The introduction of acidic carboxyphenyl groups was found to increase inhibition of meprin β, highlighting the preference for acidic moieties at this position. rsc.org The most potent inhibitors often feature a hydroxamic acid moiety, which acts as a zinc-chelating group, a common feature for inhibitors of this class of enzymes. researchgate.netnih.gov

| Compound | Modification | Target | Reported Activity/Potency | Reference |

|---|---|---|---|---|

| 3,5-diphenylpyrazole (7a) | Core scaffold | Meprin α | High potency | excli.de |

| N-phenyl pyrazole with carboxyphenyl residues (21c, 21d) | Addition of acidic carboxyphenyl groups | Meprin β | Increased inhibition by a factor of 3 compared to parent compound | rsc.org |

| Various Pyrazole Derivatives | Modifications at positions 3 and 5 | Meprin α and β | Development of potent pan-meprin inhibitors and selective meprin α inhibitors | rsc.orgexcli.denih.gov |

Cytochrome P450 Enzyme (e.g., CYP121A1, 1A2, 2C9, 2C19, 3A4) Interactions

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. dergipark.org.trnih.govresearchgate.net Interactions with these enzymes can lead to significant drug-drug interactions. dergipark.org.trnih.gov Phenyl-pyrazole analogues have been investigated for their interactions with several CYP isoforms.

CYP121A1: This enzyme is an essential drug target in Mycobacterium tuberculosis. Pyrazole derivatives have been designed as CYP121A1 inhibitors. acs.org Molecular docking studies show these compounds positioned near the enzyme's heme group, with a basic nitrogen-containing group (like the pyrazole ring) potentially binding to the heme iron or interacting with key amino acid residues, thereby blocking the active site. acs.org

CYP1A2, CYP2C9, CYP2C19, and CYP3A4: These isoforms are responsible for the metabolism of a significant portion of clinically used drugs. dergipark.org.trresearchgate.net Studies have shown that some pyrazole derivatives can act as inhibitors of these enzymes. One study indicated that certain pyrazole derivatives are not promiscuous inhibitors but do show inhibition of CYP1A2. nih.govnih.gov Another investigation into dihydropyrazole derivatives noted inhibitory activity against CYP1A2, CYP2C19, and CYP2C9. acs.org A separate study found that a series of new pyrazole compounds inhibited CYP2C19, while increasing the expression of CYP3A4 in certain cases. In contrast, another study on 3-phenylpyrazole showed it did not improve binding affinity to CYP2E1 compared to the unsubstituted pyrazole. nih.gov

Other Enzymatic Targets (e.g., Alpha-Amylase, DNA Topoisomerase II, Acetylcholinesterase, Plasmodium falciparum Lactate Dehydrogenase (PfLDH), KDM5A)

The structural versatility of the phenyl-pyrazole scaffold has led to its evaluation against a diverse array of other enzymatic targets.

Alpha-Amylase: Dihydropyrazole derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. acs.org

Acetylcholinesterase (AChE): As the primary enzyme that breaks down the neurotransmitter acetylcholine, AChE is a key target in the treatment of Alzheimer's disease. dergipark.org.tr A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE inhibitory activity, with some compounds showing potency in the nanomolar range. nih.govexcli.deresearchgate.net SAR studies revealed that chloro-substituted derivatives were more effective AChE inhibitors than their fluoro-substituted counterparts. nih.govexcli.de

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): This enzyme is crucial for the energy metabolism of the malaria parasite and is a validated antimalarial drug target. nih.govresearchgate.net In silico studies have identified chalcone-pyrazole derivatives as potential inhibitors of PfLDH, with some showing higher binding affinity than standard drugs. researchgate.net Other anilino-pyrazole derivatives have also shown promising antimalarial properties, with PfLDH inhibition being a likely mechanism of action. nih.gov

KDM5A: Lysine-specific demethylase 5A (KDM5A) is an epigenetic modifier implicated in several cancers. nih.govucdavis.edu Pyrazole derivatives have been identified as inhibitors of the KDM5 family. nih.gov One pyrazole derivative was found to inhibit KDM5A-mediated demethylation, leading to cell cycle arrest in breast cancer cell lines. mdpi.com

In Vitro Cellular Activity and Mechanistic Pathways

Beyond direct enzyme inhibition, analogues of this compound have been assessed for their effects on whole cells, revealing significant potential as antiproliferative and antimicrobial agents.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (Focus on Mechanisms of Action)

The pyrazole scaffold is a core structure in many compounds designed as potent and selective anticancer agents. nih.gov Derivatives have shown efficacy against a wide range of human cancer cell lines, including those from breast, lung, leukemia, and liver cancers, often through the induction of apoptosis and cell cycle arrest. nih.govsrrjournals.com

Mechanisms of Action:

Apoptosis Induction: Phenylpyrazole derivatives have been shown to induce caspase-dependent apoptosis in leukemia cells by acting as selective inhibitors of the anti-apoptotic protein MCL-1. acs.org In triple-negative breast cancer cells (MDA-MB-468), certain pyrazole derivatives induce apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.gov One novel pyrazole, PTA-1, was shown to induce phosphatidylserine externalization, caspase-3/7 activation, and DNA fragmentation in MDA-MB-231 cells. mdpi.com

Cell Cycle Arrest: The pyrazole derivative PTA-1 was found to arrest MDA-MB-231 breast cancer cells in the S and G2/M phases of the cell cycle. mdpi.com Similarly, another compound induced a strong G2/M phase arrest in A549 lung cancer cells. srrjournals.com

Tubulin Polymerization Inhibition: Gene expression analysis of cells treated with the pyrazole PTA-1 revealed a profile similar to that of tubulin inhibitors. mdpi.com Subsequent biochemical assays confirmed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization, a mechanism shared with well-known chemotherapy agents. mdpi.com

Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases. nih.gov For example, derivatives have been developed as potent inhibitors of CDK2 and PI3 kinase, leading to cytotoxicity in breast and colon cancer cell lines. nih.gov

A quantitative analysis of over 1500 pyrazole-based compounds revealed that derivatives with a 1,3-diphenyl-pyrazole scaffold, particularly those substituted at position 4, emerged as a versatile framework for developing potent and targeted anticancer candidates. nih.gov

| Compound/Analogue Class | Cancer Cell Line(s) | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| GQN-B37-Me | H929, MV-4-11 (Leukemia) | MCL-1 Inhibition | Induction of caspase-dependent apoptosis | acs.org |

| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple-Negative Breast Cancer) | ROS Generation, Caspase-3 Activation | Apoptosis, Cell cycle arrest in S phase | nih.gov |

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) and 16 other cancer lines | Tubulin Polymerization Inhibition, Apoptosis, Cell Cycle Arrest | Cytotoxicity, Apoptosis, S and G2/M phase arrest | mdpi.com |

| Compound 10 | A549 (Lung Cancer) | EGFR Inhibition, Cell Cycle Arrest | Potent antiproliferative activity, G2/M phase arrest | srrjournals.com |

| Compound 37 | MCF7 (Breast Cancer) | Apoptosis Induction | Potent antiproliferation activity | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial, Antimalarial)

The pyrazole nucleus is a common feature in compounds with a broad spectrum of antimicrobial activities. meddocsonline.orgmdpi.com

Antibacterial: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org These compounds were also able to prevent and eradicate biofilms. rsc.org Further studies suggest their mechanism involves targeting pathways that have a global effect on bacterial cell function. rsc.org Another study found that a 3,5-diphenyl pyrazole derivative loaded into nanoparticles demonstrated potent antibacterial effects against Staphylococci, including MRSA and linezolid-resistant S. epidermidis. mdpi.com Certain synthesized pyrazole derivatives showed exceptional activity against E. coli and S. epidermidis, with MIC values as low as 0.25 μg/mL. nih.gov

Antifungal: Pyrazole analogues have demonstrated notable antifungal properties. One derivative was highly active against Aspergillus niger, while another showed equipotent activity against Microsporum audouinii when compared to the standard drug clotrimazole. nih.gov Other compounds showed good inhibitory effects against various Candida strains. meddocsonline.org

Antimycobacterial: As mentioned previously (Section 4.2.4), pyrazole derivatives have been specifically designed to inhibit CYP121A1, an essential enzyme in Mycobacterium tuberculosis, indicating their potential as antitubercular agents. acs.org

Antimalarial: Numerous pyrazole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net SAR studies of 1,3,5-trisubstituted pyrazoline derivatives showed that substitution at the N-1 position was critical for activity, with quinoline-substituted analogues showing the highest potency. researchgate.net The mechanism for some of these compounds is believed to be the inhibition of parasitic enzymes like falcipain-2 or PfLDH. nih.govresearchgate.net Several hydrazine-coupled pyrazole derivatives displayed high percentage suppression of parasitemia in mice infected with Plasmodium berghei and potent activity against chloroquine-resistant strains of P. falciparum in vitro. nih.gov

Computational and Theoretical Chemistry of 1 2 Aminoethyl 4 Phenyl Pyrazole Systems

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of drug discovery, it is used to predict how a ligand, such as 1-(2-Aminoethyl)-4-phenyl-pyrazole, might interact with the binding site of a protein.

Analysis of Ligand-Protein Interaction Modes (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The binding of pyrazole (B372694) derivatives to protein targets is often characterized by a combination of non-covalent interactions. nih.gov These include:

Hydrogen Bonding: The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. For instance, in studies of phenylpyrazole-based amides as S6K1 inhibitors, hydrogen bonds were observed between the nitrogen of the pyrazole ring and amino acid residues like Leu175, and between the NH of the pyrazole ring and Glu173. nih.gov

Hydrophobic Interactions: The phenyl group and other nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov In the case of S6K1 inhibitors, hydrophobic interactions were noted with residues such as Val105, Leu97, and Met225. nih.gov

Pi-Stacking: The aromatic phenyl and pyrazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site. nih.gov

These interactions are crucial for the stability of the ligand-protein complex and contribute significantly to the binding affinity.

Prediction of Binding Affinities and Preferred Binding Conformations

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to its target protein, often expressed as a docking score or estimated binding energy in kcal/mol. chemmethod.com For example, studies on substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives as potential DPP-IV inhibitors showed docking scores ranging from -8.5 to -9.6 kcal/mol. chemmethod.com These predictions help in prioritizing compounds for synthesis and biological testing.

The simulations also predict the most stable binding conformation or "pose" of the ligand within the active site. This information is vital for understanding the specific interactions that govern binding and for designing new derivatives with improved affinity. The accuracy of these predictions can be high, with correlations between calculated binding energy and experimental IC50 values reaching up to 0.92 in some studies of pyrazole derivatives. researchgate.net

Conformational Analysis within Protein Active Sites

The three-dimensional shape, or conformation, of a protein is critical to its function. researchgate.net Molecular dynamics (MD) simulations can be used to study the conformational changes that occur in both the ligand and the protein upon binding. These simulations provide a dynamic view of the interaction, revealing the stability of the binding pose over time. For instance, MD simulations of a pyrazole derivative with the DPP-IV enzyme showed that the amino acids at the binding site did not undergo significant local conformational changes, indicating a stable binding pocket. chemmethod.com This analysis is essential for confirming the stability of the interactions predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com

3D-QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules. drugdesign.org These approaches are based on the analysis of molecular fields (steric, electrostatic, hydrophobic, etc.) around a set of aligned molecules to correlate these fields with their biological activities. drugdesign.orgslideshare.net

Comparative Molecular Field Analysis (CoMFA): CoMFA uses steric and electrostatic fields to describe the space around a molecule. drugdesign.org The interaction energies are calculated between a probe atom (typically a sp3 carbon with a +1 charge) and the molecules in the dataset. drugdesign.org These energy values are then used to build a QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net This often leads to more comprehensive and predictive models. For example, a 3D-QSAR study on protein tyrosine phosphatase 1B inhibitors found that a CoMSIA model combining steric, electrostatic, and lipophilic fields yielded a high correlation coefficient (r²=0.910). nih.gov

These 3D-QSAR models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing valuable guidance for the design of new, more potent compounds. nih.govnih.gov

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In addition to predicting biological activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com These predictions are crucial for assessing the drug-likeness of a compound and its potential for success in clinical trials.

Studies on pyrazole derivatives have shown that these compounds can possess satisfactory theoretical ADME properties. nih.gov Computational tools can predict a range of parameters, including:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites and prediction of metabolic stability.

Excretion: Prediction of the route and rate of elimination from the body.

For example, ADMET analyses performed on novel pyrazole-carboxamides indicated that the compounds did not show AMES toxicity, a measure of mutagenic potential. nih.gov These in silico ADME predictions help to identify potential liabilities early in the drug discovery process, allowing for the selection and optimization of compounds with more favorable pharmacokinetic profiles.

In Silico Blood-Brain Barrier (BBB) Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant for its potential use in treating central nervous system (CNS) disorders. In silico models, which utilize a compound's structural features to predict its permeability, are invaluable tools in early-stage drug discovery. These computational methods assess various molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor and acceptor counts, to estimate a compound's ability to passively diffuse across the BBB.

For a compound to be considered a potential CNS agent, it generally needs to adhere to certain empirically derived rules. These often include having a molecular weight under 400-450 g/mol , a calculated logP of less than 5, and a limited number of hydrogen bond donors and acceptors. Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are frequently employed, trained on large datasets of compounds with experimentally determined BBB permeability, to provide a predictive assessment. These models can classify a compound as either BBB permeable (BBB+) or non-permeable (BBB-), providing a crucial filter for screening large libraries of potential drug candidates.

Prediction of Intestinal Absorption Rates

Oral bioavailability is a key factor in the development of many pharmaceuticals, with intestinal absorption being a primary determinant. Computational models are used to predict the fraction of an orally administered dose that is absorbed from the gastrointestinal tract (fa). These predictions are based on fundamental properties like a compound's solubility and its permeability across the intestinal wall.

Various in silico tools and methodologies are available for this purpose. Models based on Caco-2 cell permeability, which is a common in vitro method, are often used to predict human intestinal absorption. Other approaches include the use of artificial membranes and semi-empirical methods that consider factors like membrane affinity and effective molecular weight. These computational predictions help in the early identification of compounds that are likely to have poor oral absorption, allowing for their modification or deprioritization in the drug discovery pipeline.

Computational Models for Metabolic Stability (e.g., Liver Microsomes, Cytochrome P450 Inhibition)

The metabolic stability of a compound significantly influences its pharmacokinetic profile and potential for drug-drug interactions. Computational models are widely used to predict a compound's susceptibility to metabolism by liver microsomes and its potential to inhibit key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Early prediction of potential CYP inhibition is crucial as it can lead to serious adverse effects.

These predictive models can be ligand-based or structure-based. Ligand-based approaches, such as QSAR and machine learning, build models from datasets of known inhibitors to identify chemical features associated with inhibition. Structure-based methods involve docking the compound into the active site of a CYP enzyme's crystal structure to predict binding affinity and potential for inhibition. For pyrazole-containing compounds, their interaction with enzymes like CYP2E1 has been a subject of study, highlighting the importance of predicting such interactions. The development of multi-task deep neural network models has shown high accuracy in concurrently predicting the inhibition of multiple CYP isoforms.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a framework for understanding a compound's reactivity, stability, and spectroscopic characteristics from first principles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability, suggesting that the molecule can be easily excited. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. DFT calculations are a standard method for accurately computing these orbital energies and the resulting energy gap, providing insight into the potential for intramolecular charge transfer. For pyrazole derivatives, a smaller HOMO-LUMO gap has been associated with higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.31 |

| LUMO | -0.27 |

| Energy Gap (ΔE) | 5.04 |

Note: The data in this table is illustrative and based on values reported for structurally similar pyrazole-containing compounds in the literature.

Determination of Chemical Reactivity Parameters

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity and include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction and for identifying potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Chemical Reactivity Parameters for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 5.31 |

| Electron Affinity (A) | 0.27 |

| Electronegativity (χ) | 2.79 |

| Chemical Hardness (η) | 2.52 |

| Chemical Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 1.54 |

Note: The data in this table is illustrative and calculated from the hypothetical HOMO/LUMO energies presented in Table 1, based on methodologies described for similar compounds.

Thermodynamic Stability Assessments of Compound Conformations

A molecule can often exist in multiple spatial arrangements or conformations. DFT calculations are instrumental in determining the relative thermodynamic stabilities of these different conformations. By optimizing the geometry of various possible conformers and calculating their total electronic energies, the most stable, lowest-energy conformation can be identified.

Molecular Dynamics (MD) Simulations for Binding Mode Stability and Conformational Transitions of this compound Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. In the context of drug design and computational chemistry, MD simulations are instrumental in assessing the stability of a ligand's binding mode within a biological target and exploring its conformational landscape. eurasianjournals.comeurasianjournals.com For this compound, MD simulations can provide critical insights into how it interacts with its putative protein targets, the stability of these interactions, and the conformational changes it undergoes, which are pivotal for its biological activity.

MD simulations of pyrazole derivatives, when docked into the active site of a protein, are performed to validate the binding stability and the conformation of the ligand. nih.gov A production run, often on the scale of nanoseconds, allows for the observation of the system's evolution. Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to quantify the stability of the ligand-protein complex and the flexibility of individual components. nih.govresearchgate.net

For a system involving this compound, the RMSD of the protein's backbone atoms and the ligand itself would be monitored. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding complex. nih.gov Conversely, large deviations might indicate an unstable binding mode, prompting a re-evaluation of the initial docking pose. The RMSF of the protein's amino acid residues can highlight which parts of the protein interact most dynamically with the ligand. researchgate.net

Furthermore, the flexible aminoethyl side chain of this compound is of particular interest for conformational analysis. nih.gov MD simulations can track the dihedral angles of this chain to identify preferred conformations upon binding. This information is crucial as the spatial orientation of the terminal amino group can significantly influence key interactions, such as hydrogen bonding, with the target protein.

Binding free energy calculations, often employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be performed on the simulation trajectory to estimate the affinity of this compound for its target. nih.gov These calculations dissect the total binding energy into contributions from van der Waals forces, electrostatic interactions, polar solvation energies, and nonpolar solvation energies, offering a detailed energetic profile of the binding event. nih.gov

While specific MD simulation data for this compound is not extensively available in public literature, the following table illustrates the type of data that would be generated from such a study, based on research on analogous pyrazole derivatives. nih.govresearchgate.net

| Simulation Parameter | Value/Observation | Significance for this compound |

| MD Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability of the binding pose. |

| Protein RMSD | Stable around 2.5 Å | Indicates the overall structure of the protein target remains stable with the ligand bound. |

| Ligand RMSD | Stable around 1.8 Å | Suggests that this compound maintains a consistent conformation within the binding pocket. |

| Key Interacting Residues (from RMSF) | Glu12, Asp45, Tyr88 | Highlights specific amino acids that are crucial for anchoring the ligand. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding process. |

| van der Waals Energy | -55.2 kcal/mol | Suggests that shape complementarity and non-polar interactions are major drivers of binding. |

| Electrostatic Energy | -20.8 kcal/mol | Indicates significant contributions from hydrogen bonds and other polar interactions, likely involving the aminoethyl group. |

| Polar Solvation Energy | +30.5 kcal/mol | Represents the energy penalty for desolvating the polar groups of the ligand and protein upon binding. |

| Side Chain Dihedral Angle (C-C-N-H) | Predominantly 175° | Reveals the preferred spatial orientation of the terminal amino group for optimal interaction. |

This illustrative data underscores the wealth of information that MD simulations can provide. For this compound, these simulations would be invaluable for understanding the atomistic details of its interaction with biological targets, guiding further optimization of its structure to enhance potency and selectivity. The dynamic picture provided by MD simulations complements the static information from molecular docking and is a cornerstone of modern computational drug discovery. eurasianjournals.com

Future Research Trajectories and Scaffold Optimization for 1 2 Aminoethyl 4 Phenyl Pyrazole

Exploration of Novel Analogues through Scaffold Hopping Methodologies

Scaffold hopping is a powerful medicinal chemistry strategy that involves modifying the core molecular framework of an active compound to discover novel chemotypes with potentially improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics. nih.govfrontiersin.org For 1-(2-Aminoethyl)-4-phenyl-pyrazole, this approach offers a pathway to new intellectual property and compounds that may overcome liabilities of the parent scaffold.

The core pyrazole (B372694) ring can be considered a bioisostere for other five- or six-membered heterocyclic systems. nih.gov Researchers can systematically replace the pyrazole core with rings like isoxazole, thiazole, or even triazoles to assess the impact on biological activity. nih.gov This strategy has been successfully applied to other pyrazole-based compounds, such as in the development of selective cannabinoid receptor 2 (CB2) ligands, where the pyrazole core was hopped to a pyrazoline scaffold. acs.orgosti.gov

The primary objectives of applying scaffold hopping to the this compound series would be:

To Improve Selectivity: By altering the geometry and electronic distribution of the core, new analogues may exhibit a more refined interaction profile with their biological target, reducing off-target effects.

To Enhance Potency: A new scaffold might provide a better spatial arrangement of key pharmacophoric features—the aminoethyl side chain and the phenyl group—leading to stronger binding interactions.

To Optimize Physicochemical Properties: Issues related to solubility, metabolic stability, and membrane permeability can often be addressed by transitioning to a new core structure. nih.gov

Table 1: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale | Key References |

|---|---|---|---|

| Pyrazole | Isoxazole, Thiazole, Pyrrole, Pyrazine | Bioisosteric replacement to alter electronic properties and vectoral arrangement of substituents. | nih.govfrontiersin.org |

| Pyrazole | Pyrazoline | To explore non-aromatic or partially saturated core structures, potentially improving selectivity. | acs.orgosti.gov |

| Phenyl-pyrazole | Indazole | Ring fusion to create a more rigid scaffold, which can enhance binding affinity and selectivity. | osti.gov |

Development and Application of Chemical Probes for Target Validation

A critical step in drug discovery is the unambiguous identification and validation of the biological target responsible for a compound's therapeutic effects. The development of chemical probes derived from this compound is a key trajectory for achieving this. These probes are specialized molecules that can be used to visualize, isolate, and characterize the target protein within a complex biological system.

Fluorescent probes are particularly valuable. By conjugating a fluorophore to the this compound scaffold, researchers can create a tool for bioimaging applications. nih.govnih.gov This would allow for the direct visualization of the compound's localization within cells, providing clues about its site of action. Pyrazole derivatives have been successfully utilized as fluorescent chemosensors for various ions, demonstrating the scaffold's suitability for probe development. acs.org

Another powerful approach is the design of photoaffinity probes. This involves incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the molecule. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein, enabling its subsequent isolation and identification through techniques like mass spectrometry.

Table 2: Chemical Probe Strategies for Target Validation

| Probe Type | Design Principle | Application | Key References |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, fluorescein) to a non-critical position on the pyrazole scaffold. | Cellular imaging to determine subcellular localization of the compound and its target. | nih.govnih.gov |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., phenylazide) and a tag (e.g., biotin) for enrichment. | Covalent labeling and subsequent isolation of the target protein for definitive identification. | globalresearchonline.net |

| Affinity-Based Probe | Immobilization of a this compound analogue onto a solid support (e.g., agarose (B213101) beads). | "Fishing" for the target protein from cell lysates for pull-down assays. | researchgate.net |

Advanced Computational Modeling for Accelerated Lead Optimization

Computational chemistry offers a suite of tools to accelerate the drug discovery process by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts. youtube.com For the optimization of this compound, several computational approaches can be integrated into a cohesive strategy.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. youtube.com By synthesizing and testing a diverse set of derivatives with variations in the phenyl ring substitution and the aminoethyl chain, a predictive QSAR model can be developed. This model would then guide the design of new, more potent compounds.

Molecular docking simulations can provide insights into the putative binding mode of this compound within its target's active site. youtube.com Once a reliable model of the target protein is available (either through homology modeling or experimental methods like X-ray crystallography), docking can be used to:

Predict the binding affinity of virtual analogues.

Identify key amino acid residues involved in the interaction.

Guide the design of modifications that enhance binding.

Molecular Dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. This can reveal important information about the stability of the binding pose and the role of water molecules in the active site.

Integration of Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a hit identification approach that uses small, low-complexity molecules ("fragments") that bind weakly to the target. youtube.comyoutube.com These initial fragment hits are then grown, linked, or merged to generate more potent, lead-like compounds. nih.govnih.gov This methodology is particularly well-suited for targets like kinases, where pyrazole is a well-established privileged scaffold. nih.gov

The this compound scaffold can be deconstructed into its constituent fragments: the pyrazole core, the phenyl group, and the aminoethyl side chain. A fragment screening campaign could be initiated using a library of pyrazole-containing fragments to identify initial binders to the target of interest. researchgate.net Techniques such as X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the weak binding of these fragments. mdpi.com

Once a pyrazole fragment hit is identified and its binding mode is determined (ideally through crystallography), a structure-guided optimization process can begin. osti.govacs.org This involves:

Fragment Growing: Extending the fragment to occupy adjacent pockets in the binding site. For example, chemists could systematically explore different substituents on the phenyl ring or extend the ethylamino chain.

Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a single, higher-affinity molecule.

This FBDD approach has been successfully used to develop potent kinase inhibitors, such as the pyrazol-4-yl urea (B33335) compound AT9283, which inhibits Aurora kinases. acs.orgnih.gov The initial pyrazole-benzimidazole fragment was a weak binder but provided a high-quality starting point for optimization into a clinical candidate. acs.orgnih.gov

Table 3: FBDD Approach for this compound

| FBDD Stage | Description | Techniques | Key References |

|---|---|---|---|

| Fragment Screening | Screening a library of low molecular weight compounds (including pyrazoles) to identify weak binders. | X-ray Crystallography, NMR, SPR, Isothermal Titration Calorimetry (ITC). | mdpi.com |

| Hit-to-Lead Optimization | Growing or linking initial fragment hits to increase potency and improve drug-like properties. | Structure-guided design, synthetic chemistry. | osti.govnih.govacs.org |

| Lead Optimization | Fine-tuning the lead compound to optimize efficacy, selectivity, and pharmacokinetic properties. | Advanced computational modeling, in vitro and in vivo assays. | nih.gov |

Q & A

Basic: What are the common synthetic routes for 1-(2-Aminoethyl)-4-phenyl-pyrazole derivatives, and how do reaction conditions influence yield?

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. For 1-(2-aminoethyl) substituents, a key step involves introducing the aminoethyl group through alkylation or reductive amination. For example, intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized using ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to the carboxylic acid . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (microwave irradiation vs. reflux), and catalysts (e.g., POCl₃ for cyclization) significantly affect yields. Evidence shows that microwave-assisted synthesis reduces reaction time (e.g., 30 seconds vs. hours) while maintaining high purity .

Advanced: How can structure-activity relationship (SAR) studies optimize the antagonistic activity of this compound derivatives at histamine H3 receptors?

SAR studies highlight the critical role of substituent positioning and alkyl chain length. For instance, in thiazole-containing analogues, 1-[2-thiazol-5-yl-(2-aminoethyl)] derivatives exhibit higher H3-receptor antagonism (pA₂ = 8.27) compared to thiazol-4-yl analogues due to enhanced steric and electronic interactions with the receptor’s binding pocket . Elongating the alkyl chain from one to three methylene groups increases potency, but further elongation reduces activity, suggesting a optimal chain length for receptor engagement . Advanced strategies include computational docking to predict binding affinities and iterative synthesis with fluorinated or bulky aryl groups to improve metabolic stability.

Basic: What in vitro assays are used to evaluate the pharmacological activity of pyrazole derivatives?

Common assays include:

- Electric field stimulation (EFS) on guinea-pig jejunum to measure H3-receptor antagonism via inhibition of histamine-induced contractions .

- Radioligand binding assays using [³H]-α-methylhistamine to quantify receptor affinity (Ki values) .

- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using spectrophotometric or fluorometric methods .

These assays require careful control of buffer pH, temperature, and tissue viability to ensure reproducibility.

Advanced: How do contradictory data on alkyl chain effects in pyrazole derivatives inform experimental design?

Contradictions arise in SAR studies; for example, 1-[2-thiazol-4-yl-(2-aminoethyl)] derivatives show no significant affinity changes with chain elongation, while thiazol-5-yl analogues exhibit a clear peak at three methylene groups . To resolve this, researchers must:

- Compare crystallographic data (e.g., dihedral angles and torsion strains) to assess conformational flexibility .

- Use molecular dynamics simulations to model receptor-ligand interactions under varying chain lengths.

- Validate hypotheses through targeted synthesis of hybrid structures (e.g., introducing cyclic or branched alkyl groups).

Basic: What spectroscopic and computational methods characterize pyrazole derivatives?

- X-ray crystallography determines precise molecular geometry and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds in 1-(2,4-dinitrophenyl) derivatives) .

- FTIR and NMR identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirm regiochemistry .

- DFT calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

Advanced: How can mechanistic insights into pyrazole derivatization enhance bioactivity?

Derivatization strategies include:

- Mannich reactions to introduce aminoalkyl groups, improving water solubility and receptor targeting .

- Acylation or sulfonation of the aminoethyl side chain to modulate pharmacokinetics (e.g., plasma protein binding) .

- Heterocyclic fusion (e.g., pyrazolo[3,4-b]pyridine) to exploit π-π stacking interactions in enzyme active sites .

Advanced characterization via LC-MS/MS and microsomal stability assays is critical to validate metabolic resilience.

Basic: What are the key pharmacological activities reported for this compound analogues?

Reported activities include:

- Antihistaminic : H3-receptor antagonism with pA₂ values up to 8.27 .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~1–10 µM) .

- Antifungal : Activity against Candida albicans via ergosterol biosynthesis disruption .

Screening pipelines should prioritize dose-response assays and toxicity profiling (e.g., hepatocyte viability).

Advanced: How can multifunctional pyrazole derivatives be designed to address polypharmacology?

Strategies include: